4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride
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Overview
Description
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a pyrazole ring, which is further substituted with a chloromethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. The pyrazole ring is then introduced via a condensation reaction with appropriate hydrazine derivatives. The chloromethyl group is added through a chloromethylation reaction using reagents such as chloromethyl methyl ether or chloromethyl chloroformate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole
- 6-(Chloromethyl)-1,3-benzodioxole
- 1,5-Dimethylpyrazole
Uniqueness
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride stands out due to its unique combination of a benzodioxole ring and a pyrazole ring, along with the presence of a chloromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c1-8-11(6-15-16(8)2)10-3-9(5-14)4-12-13(10)18-7-17-12;/h3-4,6H,5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIDMUDBNSRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=C3C(=CC(=C2)CCl)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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